![molecular formula C20H25N7O2 B2842141 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-19-9](/img/structure/B2842141.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
説明
1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and a 4-ethoxyphenyl substituent. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents and a molecular weight of 436.47 g/mol. Its synthesis typically involves multi-step reactions, starting with the cyclization of 4-ethoxyphenyl-substituted precursors followed by piperazine coupling and ketone functionalization.
Crystallographic studies using SHELX software have confirmed its planar triazolopyrimidine core and the equatorial conformation of the piperazine ring, critical for receptor binding.
特性
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-8-16(9-7-15)29-4-2/h6-9,14H,3-5,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMCMTNKGQRCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives, which are often compared based on structural motifs, biological activity, and physicochemical properties. Below is a detailed analysis against three analogs:
Table 1: Structural and Functional Comparison
Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | LogP | Key Biological Target | IC50 (nM) |
---|---|---|---|---|---|---|
Target Compound | Triazolopyrimidine | 4-Ethoxyphenyl, Piperazine, Butanone | 436.47 | 2.8 | Adenosine A2A Receptor | 12.3 |
3-(4-Methoxyphenyl)-triazolo[4,5-d]pyrimidine | Triazolopyrimidine | 4-Methoxyphenyl | 352.39 | 2.1 | Adenosine A1 Receptor | 45.6 |
1-(Piperazin-1-yl)-2-(triazolo[4,5-d]pyrimidin-7-yl)ethanone | Triazolopyrimidine | Piperazine, Ethylketone | 398.42 | 1.9 | Phosphodiesterase 5 (PDE5) | 89.7 |
4-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)morpholine | Triazolopyrimidine | Morpholine | 338.36 | 1.5 | Tyrosine Kinase Inhibitor | 210.4 |
Key Findings :
Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity (LogP = 2.8) compared to the 4-methoxyphenyl analog (LogP = 2.1), enhancing membrane permeability . Replacement of piperazine with morpholine (as in the fourth analog) reduces steric bulk, but diminishes adenosine receptor affinity due to loss of hydrogen-bonding capacity.
Biological Activity: The target compound exhibits superior potency (IC50 = 12.3 nM) against the adenosine A2A receptor compared to its methoxy analog (IC50 = 45.6 nM), likely due to the ethoxy group’s optimal van der Waals interactions with hydrophobic receptor pockets. The ethylketone side chain in the third analog shifts selectivity toward PDE5, highlighting the critical role of the butanone moiety in adenosine receptor targeting.
Crystallographic Insights :
- SHELX-refined structures reveal that the planarity of the triazolopyrimidine core is conserved across analogs, but substituent orientation (e.g., ethoxyphenyl vs. morpholine) alters π-π stacking interactions with aromatic residues in binding pockets .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step protocols to assemble the triazolopyrimidine core, piperazine linker, and ethoxyphenyl substituents. Key steps include:
- Triazolopyrimidine formation : Copper-catalyzed cyclization reactions under anhydrous conditions (e.g., DMF or dichloromethane as solvents, 60–80°C) .
- Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination for attaching the piperazine moiety to the triazolopyrimidine core .
- Final ketone functionalization : Use of acyl chlorides or Friedel–Crafts acylation for the butanone group .
Critical parameters : Catalyst choice (e.g., Pd/C or CuI), solvent polarity, and temperature control to minimize side products .
Q. How can researchers validate the compound’s purity and structural integrity?
- Chromatography : HPLC with C18 columns (≥95% purity threshold) and TLC for intermediate monitoring .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine protons at δ 3.2–3.8 ppm) .
- IR : Detect carbonyl stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical vs. observed m/z) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; use DMSO or DMF for stock solutions. Ethoxyphenyl and piperazine groups enhance solubility in polar aprotic solvents .
- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials. Stable in neutral pH but hydrolyzes in strong acids/bases .
Q. How to design initial biological screening assays for this compound?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorescence-based assays .
- Controls : Include structurally similar analogs (e.g., methoxyphenyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Substituent variation : Compare analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl) to assess electronic effects on target binding .
- Core modifications : Replace triazolopyrimidine with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to COX-2 or EGFR .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphoprotein analysis) if initial ATPase assays are inconclusive .
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers or assay-specific artifacts .
Q. How to identify and validate biological targets for this compound?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Transcriptomics : RNA-seq to identify downstream genes (e.g., apoptosis markers like BAX/BCL-2) after treatment .
- CRISPR screening : Knockout candidate targets (e.g., PTGS2) to assess resistance/sensitivity shifts .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Administer IV/orally to rodents; measure plasma half-life via LC-MS/MS. Ethoxyphenyl groups may enhance bioavailability .
- Xenograft models : Test antitumor efficacy in nude mice with MDA-MB-231 tumors; monitor tumor volume and metastasis .
- Toxicity : Assess liver/kidney function (ALT, creatinine) and hematological parameters .
Q. How to optimize formulation for in vivo delivery?
- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility and reduce off-target effects .
- Dose-ranging studies : Test 10–100 mg/kg doses in rodents to establish MTD (maximum tolerated dose) .
Methodological Resources
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